molecular formula C20H17ClF6N4O B2835534 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-{[3-(trifluoromethyl)phenyl]methylene}-4-piperidinecarbohydrazide CAS No. 338761-42-5

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-{[3-(trifluoromethyl)phenyl]methylene}-4-piperidinecarbohydrazide

Cat. No.: B2835534
CAS No.: 338761-42-5
M. Wt: 478.82
InChI Key: JLDSOEWDSLPMNY-VYVUJPJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-{[3-(trifluoromethyl)phenyl]methylene}-4-piperidinecarbohydrazide is a useful research compound. Its molecular formula is C20H17ClF6N4O and its molecular weight is 478.82. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Anticancer Evaluation

A study by Bondock and Gieman (2015) discusses the synthesis of various chemical compounds, including those with pyridine and piperidine structures, and evaluates their antibacterial and anticancer activities. The research highlights the potential utility of these compounds in developing treatments against specific bacterial strains and cancer cell lines. Compounds with pyridone and coumarin structures were found to have potent antibacterial activity, while acrylamide, pyridones, and a 1,2,4-triazine derivative exhibited significant anticancer properties across various tumor cell lines Bondock & Gieman, 2015.

Antimicrobial Activity

El‐Emary, Al-muaikel, and Moustafa (2002) synthesized new heterocycles based on pyrazole and evaluated their antimicrobial activity. The study provides insight into the potential application of such compounds in addressing microbial resistance, highlighting the importance of chemical structure modifications to enhance biological activity El‐Emary et al., 2002.

Glycine Transporter 1 Inhibition

Yamamoto et al. (2016) identified a compound as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This study underscores the relevance of chemical compounds in modulating neurotransmitter systems, offering potential pathways for treating neurological disorders Yamamoto et al., 2016.

Molecular Docking and In Vitro Screening

Flefel et al. (2018) conducted synthesis, molecular docking, and in vitro screening of newly synthesized compounds, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids. The study emphasizes the compounds' antimicrobial and antioxidant activities, highlighting the potential for these chemical entities in therapeutic applications Flefel et al., 2018.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF6N4O/c21-16-9-15(20(25,26)27)11-28-17(16)31-6-4-13(5-7-31)18(32)30-29-10-12-2-1-3-14(8-12)19(22,23)24/h1-3,8-11,13H,4-7H2,(H,30,32)/b29-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDSOEWDSLPMNY-VYVUJPJFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN=CC2=CC(=CC=C2)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)N/N=C/C2=CC(=CC=C2)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.